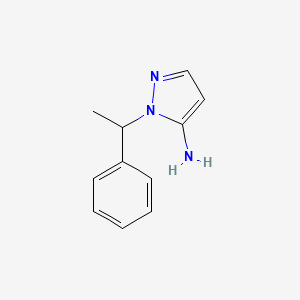

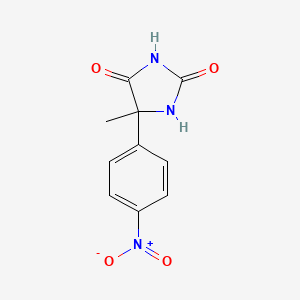

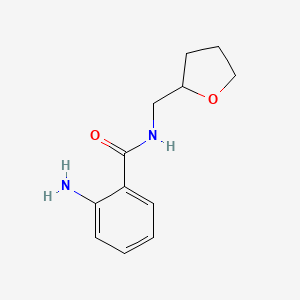

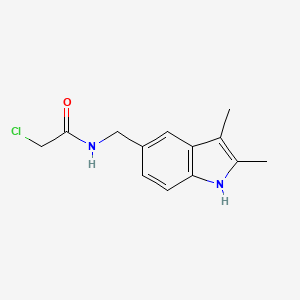

1-(1-phenylethyl)-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Phenylethanol is an aromatic alcohol that is ethanol substituted by a phenyl group at position 1 . It is a colorless liquid and is often used in chiral resolutions . It is also a natural product found in several organisms .

Synthesis Analysis

The production of enantiomerically pure 1-phenylethylamine has been achieved through enzymatic kinetic resolution . The reaction between racemic 1-phenylethylamine and vinyl acetate in hexane to form an ester is catalyzed by acylase I .Molecular Structure Analysis

The molecular formula of 1-Phenylethanol is C8H10O . It contains a carboxylated imidazole ring-containing anesthetic compound .Chemical Reactions Analysis

1-Phenylethanol can be used in the acid-catalyzed Ritter reaction to synthesize various N-benzylacetamides . It is one of the key precursors for the synthesis of fullerene-fused isochroman derivatives via palladium-catalyzed hydroxyl-directed cyclization .Physical And Chemical Properties Analysis

1-Phenylethanol has a density of 1.012 g/mL at 25 °C . It has a refractive index of n20/D 1.527 (lit.) .科学的研究の応用

Inhibition of Cell Proliferation

This compound has been studied for its potential to inhibit cell proliferation. It could be used in cancer research, particularly in understanding how to prevent the growth of cancer cells, which is a fundamental aspect of cancer treatment .

Induction of Apoptosis

Related to its role in cancer research, 1-(1-phenylethyl)-1H-pyrazol-5-amine may induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a method by which the body naturally eliminates damaged or unnecessary cells .

Prevention of Lung and Esophageal Cancer

There is research suggesting that this compound could help in the prevention of lung and esophageal cancer. This application is particularly promising as it offers a potential pathway to reduce the incidence of these cancers .

Fine Chemical Intermediate

The compound serves as a fine chemical intermediate in various synthetic processes. It can be used to create more complex molecules that have applications in different fields of chemistry and pharmacology .

Derivatization of Alcohols

1-(1-phenylethyl)-1H-pyrazol-5-amine: is used in the derivatization of alcohols. This process is important for modifying the chemical structure of alcohols to enhance their reactivity or to protect them during other reactions .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(1-phenylethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-11(12)7-8-13-14/h2-9H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLWFDGTGHDOKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389988 |

Source

|

| Record name | 1-(1-phenylethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3524-13-8 |

Source

|

| Record name | 1-(1-phenylethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)